CID 131674776, also known as N-(5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl)-benzenesulfonamide, is a chemical compound that has been studied for its potential therapeutic properties in various areas.
Studies suggest that CID 131674776 may possess anti-cancer properties. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells [1].
Research suggests that CID 131674776 may have neuroprotective effects and could potentially be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease []. However, more research is needed to confirm these findings.
Triphenylbismuth diacetate is an organobismuth compound with the molecular formula and a molecular weight of 558.39 g/mol. It appears as a solid at room temperature and is notable for its use in organic synthesis, particularly in phenylation reactions. The compound features a bismuth atom coordinated to three phenyl groups and two acetate groups, making it a versatile reagent in various chemical transformations .
Triphenylbismuth diacetate is primarily involved in arylation reactions, where it acts as a source of phenyl groups. These reactions often occur under mild conditions and can be catalyzed by copper salts. For instance, it has been used effectively in the N-phenylation of azole derivatives, yielding products that are valuable in medicinal chemistry . Additionally, it can facilitate the conversion of hydroxy groups in diols to phenyl ethers, showcasing its utility in functional group transformations .
Triphenylbismuth diacetate can be synthesized through several methods:
Triphenylbismuth diacetate finds applications primarily in organic synthesis, particularly:
Interaction studies involving triphenylbismuth diacetate have demonstrated its ability to participate in complex formation with various substrates. For example, it has been shown to interact effectively with N-H containing compounds under copper catalysis, leading to selective phenylation products. These studies highlight the compound's potential as a versatile reagent in synthetic organic chemistry and its ability to form stable complexes with different functional groups .
Triphenylbismuth diacetate is part of a broader class of organobismuth compounds. Here are some similar compounds along with their unique characteristics:
Compound | Unique Characteristics |
---|---|
Triphenylbismuth trifluoroacetate | Exhibits enhanced reactivity due to the presence of trifluoroacetate groups; useful in fluorinated compound synthesis. |
Tetraphenylbismuth | Contains four phenyl groups; utilized for different reactivity patterns compared to triphenyl derivatives. |
Bismuth subgallate | Known for its medicinal properties; often used in pharmaceuticals rather than synthetic applications. |
Triphenylbismuth diacetate stands out due to its specific reactivity profile in arylation reactions and its effectiveness as a catalyst, which may not be as pronounced in other bismuth compounds .